molecular formula C23H25FN4O2 B2551654 N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1706104-68-8

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2551654
CAS No.: 1706104-68-8
M. Wt: 408.477
InChI Key: WNQKVQDSFPNVTD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Biological Activity

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activities, and potential applications based on current literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is synthesized through cyclization reactions involving appropriate precursors such as o-tolyl derivatives and piperidine. The introduction of the 4-fluorobenzyl group is achieved via nucleophilic substitution methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, derivatives similar to this compound have demonstrated significant activity against breast cancer cells by inhibiting Notch-AKT signaling pathways and inducing oxidative stress .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
ZQL-4cMCF712.5Induces apoptosis via ROS production
5dHUH710.1Inhibits thymidylate synthase
5eHCT11618.78Targets oxidative stress pathways

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxadiazole and piperidine moieties have also been investigated. Studies indicate that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity Level
5cBacillus cereusStrong
5dStaphylococcus aureusModerate
N-(4-FB)-3-OxadiazoleEscherichia coliWeak

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a derivative with a similar structure inhibited tumor growth in MCF7 xenograft models, suggesting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Screening : In vitro tests revealed that compounds bearing the oxadiazole nucleus showed significant inhibition against various strains including Salmonella typhi and Bacillus subtilis, indicating their potential as broad-spectrum antimicrobial agents .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-16-5-2-3-7-20(16)22-26-21(30-27-22)13-18-6-4-12-28(15-18)23(29)25-14-17-8-10-19(24)11-9-17/h2-3,5,7-11,18H,4,6,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQKVQDSFPNVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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